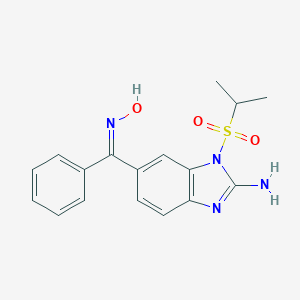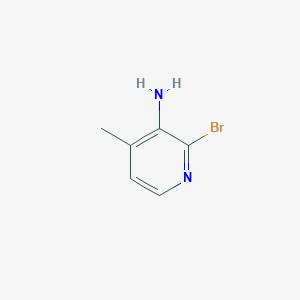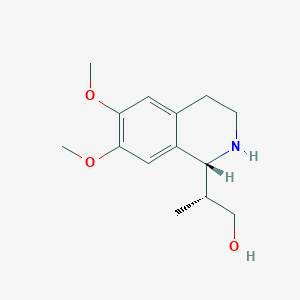
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione (PPOD) is a cyclic imide compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. PPOD is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In
作用機序
The exact mechanism of action of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound may act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound may enhance GABAergic neurotransmission by increasing the release of GABA or by modulating GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively easy to administer to animals and has a low toxicity profile. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals via injection. It also has a short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione. One potential direction is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of this compound's potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on the brain and to identify potential therapeutic targets.
合成法
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione can be synthesized through a two-step process. The first step involves the reaction of phenylacetic acid with propionic anhydride to form 5-phenyl-5-propyl-2-oxazoline. The second step involves the oxidation of 5-phenyl-5-propyl-2-oxazoline with potassium permanganate to form this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and antidepressant activities in animal models. This compound has also been shown to have neuroprotective effects in vitro, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
CAS番号 |
130689-85-9 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
5-phenyl-5-propyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-8-12(9-6-4-3-5-7-9)10(14)13-11(15)16-12/h3-7H,2,8H2,1H3,(H,13,14,15) |
InChIキー |
XFEGMKAZXJAGRJ-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
正規SMILES |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
同義語 |
2,4-Oxazolidinedione,5-phenyl-5-propyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)


![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)



![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)


